5-(2-(Benzyloxy)phenyl)-N'-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide
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Overview
Description
5-(2-(Benzyloxy)phenyl)-N’-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms, and is substituted with benzyloxy and phenylallylidene groups. The unique structure of this compound makes it an interesting subject for chemical synthesis and analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Benzyloxy)phenyl)-N’-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the benzyloxy group: This step involves the reaction of the pyrazole intermediate with benzyl bromide in the presence of a base such as potassium carbonate.
Formation of the phenylallylidene group: This can be accomplished through a condensation reaction between the pyrazole intermediate and cinnamaldehyde in the presence of an acid catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-(Benzyloxy)phenyl)-N’-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The phenylallylidene group can be reduced to a phenylpropyl group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Phenylpropyl derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development due to its unique structure.
Industry: As an intermediate in the synthesis of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(2-(Benzyloxy)phenyl)-N’-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide is not well-documented. its structure suggests that it could interact with biological targets such as enzymes or receptors through hydrogen bonding, π-π interactions, and hydrophobic interactions. The benzyloxy and phenylallylidene groups may enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-2H-pyrazole-3-carboxylic acid derivatives: These compounds share the pyrazole core but differ in their substituents.
N’-Substituted pyrazole-3-carbohydrazides: These compounds have similar carbohydrazide functionality but different substituents on the pyrazole ring.
Uniqueness
5-(2-(Benzyloxy)phenyl)-N’-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide is unique due to the presence of both benzyloxy and phenylallylidene groups, which may confer distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
CAS No. |
634895-39-9 |
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Molecular Formula |
C26H22N4O2 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
3-(2-phenylmethoxyphenyl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C26H22N4O2/c31-26(30-27-17-9-14-20-10-3-1-4-11-20)24-18-23(28-29-24)22-15-7-8-16-25(22)32-19-21-12-5-2-6-13-21/h1-18H,19H2,(H,28,29)(H,30,31)/b14-9+,27-17+ |
InChI Key |
VOXVDZYOVUBUDR-PQRBOASESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)N/N=C/C=C/C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)NN=CC=CC4=CC=CC=C4 |
Origin of Product |
United States |
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